PAK4 Kinase Binding Site: GL-1196 vs. PF-3758309 and GNE-2861 — Distinct Interaction Residues
GL-1196 interacts with a distinct set of PAK4 kinase domain residues (L398, A348, K350, L447, V335, A402, G330, S331) compared with PF-3758309 (C502/L472) and GNE-2861 (DFG-out pocket) [1]. This differential binding footprint suggests a non-ATP-competitive or alternative-site mechanism, which may confer advantages in kinase selectivity profiling. Quantitative selectivity data (e.g., PAK1 vs. PAK4 fold-selectivity) have not been reported for GL-1196 in the primary literature, whereas CZH226 demonstrates 346-fold selectivity (PAK4 Ki 9 nM vs. PAK1 Ki 3112 nM) [2].
| Evidence Dimension | PAK4 kinase domain binding residues |
|---|---|
| Target Compound Data | GL-1196: L398, A348, K350, L447, V335, A402, G330, S331 |
| Comparator Or Baseline | PF-3758309: C502/L472; GNE-2861: DFG-out pocket; CZH226: E396/L398/M395/V335/D458 (PAK4 Ki 9 nM) |
| Quantified Difference | Qualitative residue set difference; GL-1196 lacks reported IC50/Ki for quantitative rank-ordering. |
| Conditions | As compiled in kinase inhibitor comparative review (Wang et al., 2025, Table 5) |
Why This Matters
A unique binding footprint implies that GL-1196 cannot be replaced by ATP-competitive PAK4 inhibitors for experiments requiring specific kinase interaction modes.
- [1] Wang M, Liu C, Li Y, Zhang H, Zhang J, Li F. P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy. Cancer Cell Int. 2025 Nov 17. Table 5. doi: 10.1186/s12935-025-03885-4. View Source
- [2] TargetMol. CZh226 product page: PAK4 Ki = 9 nM, PAK1 Ki = 3112 nM, 346-fold selectivity. View Source
